3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea
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Overview
Description
3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyridinyl group, and a urea moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridin-4-ylurea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea can be compared with other similar compounds, such as:
3-(3,4-dichlorophenyl)-1,1-dimethylurea: Another urea derivative with different substituents.
1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)urea: A compound with a similar structure but different connectivity.
N-(3,4-dichlorophenyl)-N’-(pyridin-4-yl)urea: A related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c1-9(10-2-3-12(15)13(16)8-10)19-20-14(21)18-11-4-6-17-7-5-11/h2-8H,1H3,(H2,17,18,20,21)/b19-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOSMAYVOVLLCZ-OCKHKDLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)NC1=CC=NC=C1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)NC1=CC=NC=C1)/C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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